
PSI-6206
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von PSI-6206 erfolgt in mehreren Schritten, beginnend mit dem Cytidin-Nukleosid-Analogon PSI-6130. PSI-6130 unterliegt einer Deaminierung, um this compound zu bilden . Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei gleichzeitig Wirtschaftlichkeit und Skalierbarkeit sichergestellt werden .
Analyse Chemischer Reaktionen
PSI-6206 unterliegt verschiedenen chemischen Reaktionen, einschließlich Phosphorylierung und Deaminierung. Die Monophosphatform von this compound wird in primären humanen Hepatozyten zu seinem Triphosphat-Analogon PSI-7409 metabolisiert . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind UMP-CMP-Kinase und NDPK, die die Phosphorylierungsschritte katalysieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Mono-, Di- und Triphosphatformen von this compound .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Hepatitis C Virus Inhibition
While PSI-6206 itself does not directly inhibit hepatitis C virus replication, it is a significant metabolite of sofosbuvir. The active triphosphate form of sofosbuvir is responsible for HCV inhibition, and this compound plays a crucial role in the pharmacokinetics of this therapy. Studies indicate that this compound is the most abundant circulating metabolite in humans and animals, contributing to the overall antiviral efficacy of sofosbuvir-based treatments .
Coxsackievirus B3 Inhibition
Recent research has demonstrated that this compound exhibits antiviral activity against Coxsackievirus B3 (CVB3). In combination with dasabuvir, this compound showed potent antiviral effects with an effective concentration (EC50) of approximately 34.6 μM. The combination treatment resulted in significant reductions in viral titers and demonstrated a synergistic effect, enhancing the overall antiviral response against CVB3 infections . This suggests potential for repositioning this compound as a therapeutic agent against other viral infections.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been extensively studied, revealing its systemic exposure and metabolic pathways. It is primarily formed through the metabolism of sofosbuvir and exhibits favorable pharmacokinetic properties, including high bioavailability and an extended half-life in plasma. This profile supports its use as a component in antiviral regimens, particularly those targeting HCV .
Drug Development Potential
Medicinal Chemistry Applications
this compound's structure as a pyrimidine derivative positions it as a valuable scaffold for medicinal chemistry efforts aimed at developing new antiviral agents. Its ability to inhibit viral replication at various stages suggests that modifications to its structure could lead to more potent derivatives or entirely new classes of antiviral drugs .
Combination Therapies
The findings regarding this compound's synergistic effects with other antivirals highlight its potential role in combination therapies. By co-administering this compound with other antiviral agents such as dasabuvir, researchers can explore enhanced therapeutic strategies that could improve treatment outcomes for viral infections beyond hepatitis C .
Table 1: Summary of Key Studies on this compound
Wirkmechanismus
The mechanism of action of PSI-6206 involves its conversion to the active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase . This inhibition prevents the replication of the HCV genome, thereby reducing viral load and aiding in the treatment of HCV infections . The molecular targets and pathways involved include the phosphorylation of this compound to its mono-, di-, and triphosphate forms, which are potent inhibitors of the NS5B polymerase .
Vergleich Mit ähnlichen Verbindungen
PSI-6206 ähnelt anderen Nukleosid-Analoga, wie PSI-6130 und Sofosbuvir. PSI-6130 ist die Stammverbindung von this compound und unterliegt einer Deaminierung, um this compound zu bilden . Sofosbuvir, ein Prodrug von this compound, ist klinisch für die Behandlung chronischer Hepatitis C zugelassen und wirkt als Polymerase-Inhibitor . Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung der HCV NS5B-Polymerase und seiner Rolle als wichtiges Zwischenprodukt im Stoffwechselweg, der zur aktiven Triphosphatform führt .
Biologische Aktivität
PSI-6206, also known as RO 2433, is a nucleoside analogue that has garnered attention for its antiviral properties, particularly against Hepatitis C Virus (HCV) and other viral infections. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of RNA viruses. By mimicking natural nucleotides, this compound integrates into the viral RNA during replication, leading to premature termination and effectively halting viral propagation.
Efficacy Against HCV
Research has demonstrated that this compound exhibits significant antiviral activity against HCV. In a study utilizing cell-based quantitative real-time RT-PCR assays, this compound showed potent inhibition of HCV replication. The compound's effectiveness was assessed through various metrics, including:
- EC50 Values : The half-maximal effective concentration (EC50) for this compound against HCV was found to be approximately 1.5 μM.
- Cytotoxicity : In HepG2 cells, this compound displayed minimal cytotoxicity up to concentrations of 100 μM .
Combination Therapy
The combination of this compound with other antiviral agents has been explored to enhance therapeutic outcomes. For instance, a study investigating the combination of this compound with dasabuvir (another antiviral) revealed synergistic effects against Coxsackievirus B3 (CVB3). The combination resulted in:
- EC50 Values : this compound had an EC50 of approximately 34.6 μM against CVB3.
- Viral Yield Reduction : The combination therapy reduced viral titers significantly compared to monotherapy, suggesting that the two compounds may target different stages in the viral life cycle .
Table 1: Summary of Biological Activity Studies on this compound
Case Study: Antiviral Activity Against CVB3
In a controlled laboratory setting, researchers treated HeLa cells infected with CVB3 using varying concentrations of this compound. The results indicated that:
- Viral Protein and RNA Levels : Both were significantly reduced in treated cells compared to untreated controls.
- Time-of-Addition Assay : Maximum inhibition occurred when this compound was administered within the first two hours post-infection, highlighting its role in early-stage viral replication inhibition .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462011 | |
Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-66-2 | |
Record name | (2′R)-2′-Deoxy-2′-fluoro-2′-methyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863329-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-2433 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863329662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RO-2433 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7045CXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.